molecular formula C19H24N2O8 B14380844 But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine CAS No. 90125-78-3

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine

Cat. No.: B14380844
CAS No.: 90125-78-3
M. Wt: 408.4 g/mol
InChI Key: ILDKWSQDHIUPHM-UHFFFAOYSA-N
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Description

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine is a chemical compound that combines the structural features of but-2-enedioic acid and 2-(2-pyrrolidin-1-ylethyl)pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of but-2-enedioic acid with 2-(2-pyrrolidin-1-ylethyl)pyridine under specific conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Pyrrolidine: A saturated heterocyclic amine with a five-membered ring.

    But-2-enedioic acid:

Uniqueness

But-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine is unique due to its combined structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

CAS No.

90125-78-3

Molecular Formula

C19H24N2O8

Molecular Weight

408.4 g/mol

IUPAC Name

but-2-enedioic acid;2-(2-pyrrolidin-1-ylethyl)pyridine

InChI

InChI=1S/C11H16N2.2C4H4O4/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;2*5-3(6)1-2-4(7)8/h1-2,5,7H,3-4,6,8-10H2;2*1-2H,(H,5,6)(H,7,8)

InChI Key

ILDKWSQDHIUPHM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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